

An In-depth Technical Guide to 2,2'-Bisnalbuphine (CAS 214542-42-4)

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Compound of Interest

Compound Name: 2,2-Bis Nalbuphine

Cat. No.: B15291814

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Disclaimer: Publicly available information regarding the specific pharmacological and toxicological properties of 2,2'-Bisnalbuphine (CAS 214542-42-4) is limited. This compound is primarily classified as a related substance and reference standard for its parent compound, Nalbuphine.[1][2] Consequently, this guide provides a comprehensive overview of the well-documented technical data for Nalbuphine to offer a relevant and informative resource for researchers in the field. The experimental protocols and signaling pathways described are those pertinent to the pharmacological characterization of Nalbuphine and would be applicable to the study of related compounds like 2,2'-Bisnalbuphine.

Introduction

2,2'-Bisnalbuphine is a molecule structurally related to Nalbuphine, a potent opioid analgesic.[3][4] It is recognized as a reference material for the quality control and analytical assessment of Nalbuphine during its production and in pharmaceutical formulations.[1] Understanding the characteristics of Nalbuphine is therefore essential for contextualizing the role and potential impact of its related substances.

Nalbuphine is a semi-synthetic opioid with a mixed agonist-antagonist profile at opioid receptors.[5] It exhibits agonist activity at kappa-opioid receptors and antagonist activity at mu-opioid receptors.[6][7] This dual mechanism of action provides effective analgesia with a reduced risk of certain side effects commonly associated with full mu-opioid agonists, such as respiratory depression and dependence.[8]

Chemical and Physical Properties

A summary of the key chemical and physical properties for 2,2'-Bisnalbuphine and its parent compound, Nalbuphine, is presented below.

Property	2,2'-Bisnalbuphine	Nalbuphine
CAS Number	214542-42-4[3][4]	20594-83-6[6]
Molecular Formula	C42H52N2O8[3][4]	C21H27NO4[5]
Molecular Weight	712.871 g/mol [3]	357.45 g/mol
IUPAC Name	(4R,4'R,5S,5'S,8S,8'S,9R,9'R,17S,17'S)-3,3'-Bis(cyclobutylmethyl)-1,1',2,2',3,3',4,4',5,5',6,6',7,7',8,8',9,9',18,18'-icosahydro-[13,13'-bi(4,12-methanobenzofuro[3,2-e]isoquinoline)]-5,5',8,8',12,12'-hexaol[1][9]	(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9,14-triol
Synonyms	[2,2'-Bimorphinan]-3,3',6,6',14,14'-hexol; 17,17'-bis(cyclobutylmethyl)-4,5:4',5'-diepoxy-; (5α,5'α,6α,6'α)-(9CI); 2,2'-Bisnalbuphine[3]	Nubain
Appearance	Neat[3]	-

Pharmacological Profile of Nalbuphine

The pharmacological activity of Nalbuphine is primarily mediated through its interaction with opioid receptors in the central nervous system.

Mechanism of Action

Nalbuphine is a mixed agonist-antagonist opioid.[5] It functions as a potent agonist at the kappa-opioid receptor and a partial antagonist at the mu-opioid receptor.[6][7] This unique

profile contributes to its analgesic effects while mitigating some of the undesirable side effects of traditional opioids.[8]

Pharmacokinetics

Parameter	Value
Onset of Action	IV: 2-3 minutes; IM/SC: <15 minutes[10][11]
Duration of Action	3-6 hours[10][11]
Protein Binding	Approximately 50%[10]
Metabolism	Primarily hepatic[11]
Elimination Half-Life	Approximately 5 hours[12]
Excretion	Primarily in feces via biliary excretion, with a smaller portion in urine.

Experimental Protocols

The following are representative experimental protocols used in the characterization of opioid compounds like Nalbuphine.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for specific opioid receptor subtypes.

- Objective: To quantify the affinity (K_i) of the test compound for mu, delta, and kappa-opioid receptors.
- Methodology:
 - Prepare cell membrane homogenates from cells expressing the opioid receptor of interest (e.g., CHO-K1 cells).
 - Incubate the membrane homogenates with a specific radioligand (e.g., [3H]-DAMGO for mu, [3H]-DPDPE for delta, [3H]-U69593 for kappa) and varying concentrations of the test compound.

- After incubation, separate the bound and free radioligand by rapid filtration.
- Quantify the radioactivity of the filters using liquid scintillation counting.
- Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (K_i) using the Cheng-Prusoff equation.

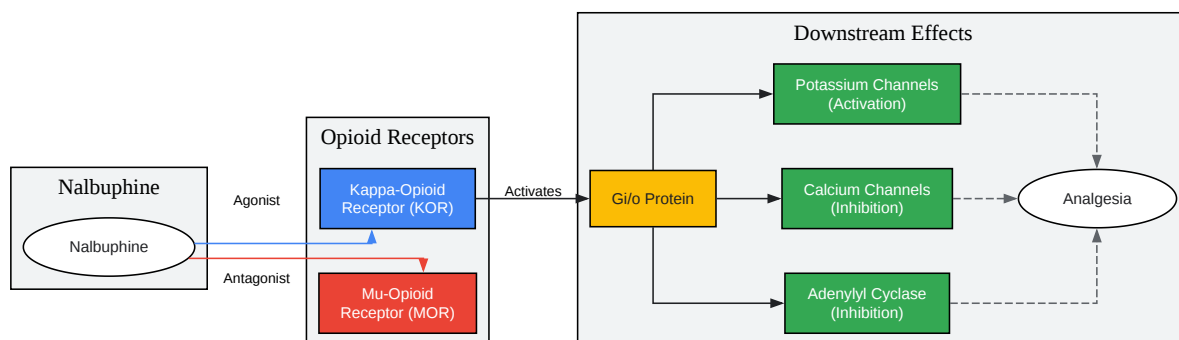
In Vivo Analgesia Models

Animal models are used to assess the analgesic efficacy of a compound.

- Objective: To determine the analgesic effect of the test compound in a model of acute pain.
- Model: Mouse hot-plate test.
- Methodology:
 - Administer the test compound or vehicle to mice via a specified route (e.g., subcutaneous).
 - At predetermined time points after administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C).
 - Record the latency for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping).
 - A cut-off time is established to prevent tissue damage.
 - The analgesic effect is expressed as the percent maximum possible effect (%MPE).

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by Nalbuphine through its interaction with kappa and mu-opioid receptors.

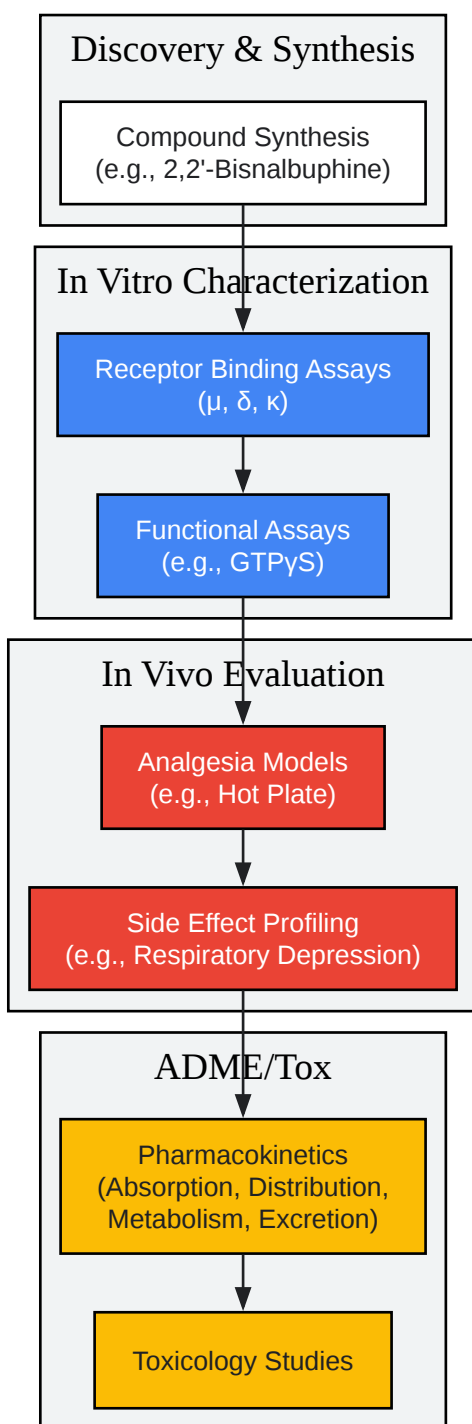


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Caption: Nalbuphine's dual action on opioid receptors.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical characterization of an opioid compound.



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